3-(thiophen-2-yl)-1H-pyrazole

Descripción

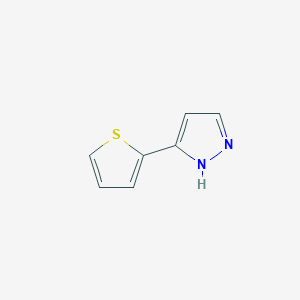

Structure

3D Structure

Propiedades

IUPAC Name |

5-thiophen-2-yl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2S/c1-2-7(10-5-1)6-3-4-8-9-6/h1-5H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVNDPZYOQCCHTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90321190 | |

| Record name | 3-(2-Thienyl)Pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90321190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19933-24-5, 219863-71-5 | |

| Record name | 3-(2-Thienyl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19933-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Thienyl)Pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90321190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-THIENYL)PYRAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 19933-24-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 3 Thiophen 2 Yl 1h Pyrazole

Seminal Synthesis Strategies for the Core 3-(thiophen-2-yl)-1H-pyrazole Scaffold

The construction of the this compound core primarily relies on methods that form the pyrazole (B372694) ring from acyclic precursors. Cyclocondensation reactions are the most established and versatile of these strategies.

Cyclocondensation reactions, which involve the reaction of a binucleophile like hydrazine (B178648) with a 1,3-dielectrophilic species, are the cornerstone for synthesizing the pyrazole ring. nih.gov The choice of precursors dictates the substitution pattern of the final product.

A prevalent method involves the condensation of a thiophene-containing 1,3-dicarbonyl compound or its synthetic equivalent with hydrazine. nih.gov For instance, the reaction of 1-(thiophen-2-yl)-1,3-butanedione with hydrazine hydrate (B1144303) directly yields 3-(thiophen-2-yl)-5-methyl-1H-pyrazole. The regioselectivity of this reaction can be influenced by the reaction conditions and the nature of the substituents on the diketone. nih.gov

Another widely employed strategy is the reaction of α,β-unsaturated carbonyl compounds, specifically chalcones, with hydrazine derivatives. nih.govresearchgate.netajgreenchem.com The synthesis begins with a Claisen-Schmidt condensation between a thiophene-based ketone (e.g., 2-acetylthiophene) and an aldehyde to form a thiophenyl-containing chalcone (B49325). ijcrcps.com Subsequent reaction of this intermediate with hydrazine hydrate in a suitable solvent like ethanol, often under basic conditions, leads to the cyclization and formation of the corresponding 4,5-dihydropyrazole (pyrazoline), which can be oxidized in situ or in a separate step to afford the aromatic pyrazole. nih.govnih.gov Ultrasound irradiation has been utilized to promote this cyclocondensation, leading to shorter reaction times and high yields. researchgate.net

A direct approach involves the reaction of thiophene-2-carboxaldehyde with hydrazine hydrate to form a hydrazone, which then undergoes cyclization to yield the this compound. This method is efficient for producing the unsubstituted parent scaffold.

Table 1: Examples of Cyclocondensation Reactions for Scaffold Synthesis

| Thiophene (B33073) Precursor | Co-reactant | Key Conditions | Product | Reference |

|---|---|---|---|---|

| 1-(Thiophen-2-yl)prop-2-en-1-one (Thiophenyl Chalcone) | Hydrazine Hydrate | Ethanol, Reflux | 3-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazole | ijcrcps.comnih.gov |

| Thiophene-2-carboxaldehyde | Hydrazine Hydrate | Ethanol, Reflux, Acid or Base Catalyst | This compound | |

| 1-(Thiophen-2-yl)-1,3-butanedione | Hydrazine Hydrate | Acidic medium (e.g., N,N-dimethylacetamide) | 5-methyl-3-(thiophen-2-yl)-1H-pyrazole | nih.gov |

While cyclocondensation is the most common route to the core scaffold, transition metal-catalyzed cross-coupling reactions represent a convergent alternative for integrating the thiophene and pyrazole rings. eie.gr These reactions typically involve coupling a pre-functionalized pyrazole with a functionalized thiophene, or vice versa. The general mechanism for these reactions involves oxidative addition, transmetalation, and reductive elimination steps. nih.govacs.org

For example, a Suzuki-Miyaura coupling could be envisioned between 3-bromopyrazole and thiophene-2-boronic acid, or between 3-iodopyrazole and a thiophene-derived organoboron reagent. Palladium catalysts are most commonly employed for these transformations. eie.gr Similarly, Stille coupling (using organotin reagents) or Negishi coupling (using organozinc reagents) could achieve the same linkage. eie.grnih.gov While powerful for creating substituted derivatives, these methods are less frequently reported for the synthesis of the simple, unsubstituted this compound parent scaffold compared to classical condensation approaches. The efficiency of these couplings can be influenced by the choice of catalyst, ligands, base, and solvent. nih.gov

Regioselective Functionalization and Derivatization of the Pyrazole Ring

Once the core this compound scaffold is obtained, it can be further modified to generate a diverse library of analogues. These modifications can be targeted regioselectively to the nitrogen or carbon atoms of the pyrazole ring.

The most direct method for synthesizing N1-substituted analogues is to use a substituted hydrazine during the initial cyclocondensation reaction. acs.org For example, reacting a thiophenyl chalcone or diketone with a phenylhydrazine (B124118) or an alkylhydrazine yields the corresponding N1-phenyl or N1-alkyl-3-(thiophen-2-yl)-1H-pyrazole derivative directly. ijcrcps.comacs.org This approach is highly efficient for installing a wide variety of substituents at the N1 position.

Alternatively, the unsubstituted N-H of the pyrazole ring can be functionalized post-synthesis. The pyrazole nitrogen is nucleophilic and can react with various electrophiles. Common reactions include alkylation using alkyl halides or acylation using acyl chlorides or anhydrides under basic conditions. For example, a series of 5-substituted phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides were synthesized by reacting the pyrazoline intermediate with thiosemicarbazide. nih.govnih.gov

Table 2: Methods for N1-Substitution

| Method | Reagents | Typical Product | Reference |

|---|---|---|---|

| Direct Synthesis | Thiophenyl Chalcone + Substituted Hydrazine (e.g., Phenylhydrazine) | 1-Phenyl-3-(thiophen-2-yl)-5-substituted-pyrazole | ijcrcps.comacs.org |

| Post-Synthetic Functionalization | This compound + Alkyl Halide/Base | 1-Alkyl-3-(thiophen-2-yl)-1H-pyrazole | evitachem.com |

| Post-Synthetic Functionalization | 3-(Thiophen-2-yl)-4,5-dihydropyrazole + Thiosemicarbazide | 1-Carbothioamide-3-(thiophen-2-yl)-4,5-dihydropyrazole | nih.govnih.gov |

The pyrazole ring is an electron-rich aromatic system, but the reactivity of its carbon atoms towards electrophilic substitution is influenced by the two nitrogen atoms. Electrophilic attack occurs preferentially at the C4 position, which is the most electron-rich carbon. nih.govresearchgate.net

A key example of C4-functionalization is the Vilsmeier-Haack reaction. Treating 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole with a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) introduces a formyl group selectively at the C4 position, yielding 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde. researchgate.net This aldehyde is a versatile intermediate for further transformations.

Direct electrophilic substitution at the C5 position is less common due to its lower electron density compared to C4. To achieve C5-arylation, a strategy involving the use of a blocking group at the C4 position can be employed. academie-sciences.fr For instance, a pyrazole-4-carboxylate can direct palladium-catalyzed C-H bond arylation to the C5 position. academie-sciences.fr The carboxylate group can then be removed if desired, providing a route to C5-substituted derivatives that might be otherwise difficult to access.

Introducing reactive functional groups, or "handles," onto the pyrazole scaffold is a critical strategy for enabling further chemical diversification. The C4-formyl group introduced via the Vilsmeier-Haack reaction is an excellent reactive handle. This aldehyde can undergo a variety of subsequent reactions. For example, it can participate in Claisen-Schmidt or Knoevenagel condensations with active methylene (B1212753) compounds like malononitrile (B47326) or ketones to build more complex side chains. nih.govsemanticscholar.org The aldehyde can also be oxidized to a carboxylic acid or reduced to a hydroxymethyl group, providing further points for chemical elaboration.

Another important handle is an acetyl group. The synthesis of 1-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-one has been reported, starting from thiophene-2-carbohydrazide. nih.gov This acetyl group serves as a precursor for synthesizing various chalcone derivatives by reacting it with different aldehydes, showcasing its utility as a reactive handle for extending the molecular framework. nih.gov

Derivatization Strategies for the Thiophene Moiety

The introduction of substituents onto the thiophene ring of this compound can profoundly influence its physicochemical and biological properties. The unique electronic characteristics of the sulfur-containing thiophene ring can enhance π-π stacking interactions and affect the metabolic stability of the molecule. nih.gov The position and nature of these substituents are critical in modulating the molecule's activity.

Similarly, the synthesis of pyrazolyl-thiazole derivatives often starts with a substituted acetyl thiophene, indicating that substituents on the thiophene ring are incorporated from the initial building blocks to create diverse final compounds. nih.gov The choice of substituent can affect not only the biological target affinity but also the pharmacokinetic properties of the resulting molecule. nih.gov

Table 1: Examples of Substituents on Thiophene-Containing Pyrazole Derivatives and Their Noted Effects

| Base Scaffold | Substituent on Thiophene Ring | Other Substituents | Observed Effect/Application | Reference |

| Pyrazole-Carbothioamide | Unsubstituted | 5-(4-hydroxyphenyl) | Good antidepressant potential | nih.gov |

| Pyrazole-Carbothioamide | Unsubstituted | 5-(4-chlorophenyl) | Good antidepressant potential | nih.gov |

| Pyrazole-Carbothioamide | Unsubstituted | 5-(3-nitrophenyl) | Antidepressant potential | nih.gov |

| Pyrazole-Thiazole | Unsubstituted | 1-phenyl, various substituted phenacyl bromides | Potential antimicrobial and antioxidant properties | nih.gov |

| Pyrazole | 5-chloro | 1-(3-chlorophenyl), 5-(4-bromophenyl) | Excellent anti-inflammatory activities | researchgate.net |

This table is generated based on data from the referenced research articles.

Heterocyclic annulation, the process of building a new ring onto an existing one, is a powerful strategy for creating complex, polycyclic molecules. In the context of this compound, annulation involving the thiophene ring can lead to novel hybrid structures with enhanced biological activities. nih.gov

One prominent example is the synthesis of thiophene-appended pyrazoles through [3+2] annulation reactions. researchgate.net This method involves reacting chalcone-type compounds, which can be derived from acetylthiophene, with aryl hydrazines. researchgate.netmdpi.com The resulting thiophene-pyrazole hybrids have been investigated for their antimicrobial and antioxidant properties. mdpi.com

Another approach involves the construction of a thiazole (B1198619) ring fused or linked to the pyrazole-thiophene scaffold. For example, 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde can be converted to a thiosemicarbazone intermediate. nih.gov Subsequent reaction of this intermediate with substituted phenacyl bromides yields complex pyrazolyl-thiazole derivatives. nih.gov This strategy effectively uses the pre-formed thiophene-pyrazole as a foundation for further heterocyclic construction, leading to molecules with potential applications as enzyme inhibitors or other therapeutic agents. nih.govresearchgate.net

Multicomponent Reaction Approaches Towards Complex this compound Architectures

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. nih.govresearchgate.net MCRs offer significant advantages, including reduced synthesis time, lower costs, and decreased waste generation, making them attractive for building complex molecular architectures like those based on this compound. researchgate.netnih.gov

A consecutive three-component synthesis has been developed for 3-(hetero)aryl-1H-pyrazoles, including the thiophene derivative. mdpi.com This process can involve a Sonogashira coupling followed by a sequential acetal (B89532) cleavage and cyclocondensation with a hydrazine source. mdpi.com Another approach utilizes the reaction of enaminones with benzaldehyde (B42025) and hydrazine dihydrochloride (B599025) in water, which has been shown to produce 3-aryl/heteroaryl-5-methyl-1H-pyrazoles, including 5-methyl-3-(thiophen-2-yl)-1H-pyrazole, in moderate yields. longdom.org

Four-component reactions have also been devised. For instance, the reaction of enaminones, benzaldehyde, hydrazine-HCl, and ethyl cyanoacetate (B8463686) in water can lead to the formation of complex pyrazolo[3,4-b]pyridine derivatives, demonstrating the power of MCRs to rapidly generate structural diversity from simple precursors. longdom.org These methods provide a straightforward and sustainable route to novel heterocyclic systems built around the core thiophene-pyrazole structure. longdom.org

Table 2: Examples of Multicomponent Reactions for Synthesizing Thiophene-Pyrazole Scaffolds

| Reaction Type | Reactants | Product Type | Solvent/Conditions | Reference |

| Three-component | Enaminones, Benzaldehyde, Hydrazine-HCl | 3,5-disubstituted pyrazoles | Water, Reflux | longdom.org |

| Three-component | Propynal diethylacetal, (Hetero)aryl halides, Hydrazine hydrochloride | 3-(Hetero)aryl-1H-pyrazoles | Sequential Sonogashira coupling and cyclocondensation | mdpi.com |

| Four-component | Enaminones, Benzaldehyde, Hydrazine-HCl, Ethyl cyanoacetate | Pyrazolo[3,4-b]pyridines | Water, Reflux | longdom.org |

This table is generated based on data from the referenced research articles.

Development of Sustainable and Green Synthetic Protocols

In recent years, the principles of green chemistry have become increasingly important in synthetic organic chemistry. nih.gov This has spurred the development of more environmentally benign protocols for the synthesis of this compound and its derivatives, focusing on the use of greener solvents, recyclable catalysts, and energy-efficient reaction conditions. researchgate.nettandfonline.com

One notable green approach is the use of water as a solvent for multicomponent reactions. The synthesis of various pyrazole derivatives has been successfully achieved in water, often with the aid of a catalytic amount of ammonium (B1175870) acetate, providing a cost-effective and environmentally friendly alternative to traditional organic solvents. longdom.org

Another sustainable strategy involves the use of recyclable heterogeneous catalysts. For example, the synthesis of thienyl-pyrazoles via [3+2] annulation of chalcones has been accomplished using Amberlyst-15, a solid acid catalyst that can be easily recovered and reused. researchgate.net Alternative green methods have also explored the use of freshly prepared citrus extract as a reaction medium. researchgate.net Furthermore, energy-efficient techniques such as microwave irradiation have been employed to accelerate reactions and reduce energy consumption in the synthesis of pyrazole-containing heterocycles. researchgate.netnih.gov These methods not only reduce the environmental impact but also often lead to simpler experimental procedures and high yields. nih.gov

Advanced Spectroscopic and Crystallographic Analyses of 3 Thiophen 2 Yl 1h Pyrazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 3-(thiophen-2-yl)-1H-pyrazole derivatives in solution. Through one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, a complete picture of the molecular framework, including proton and carbon environments and their connectivity, can be established.

¹H NMR spectroscopy provides information about the chemical environment of protons in a molecule. In derivatives of this compound, the spectra typically show distinct signals for the protons on the pyrazole (B372694) and thiophene (B33073) rings. For instance, in 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, the pyrazole proton appears as a singlet at δ 8.16 ppm semanticscholar.org. The protons of the thiophene ring generally appear as multiplets in the aromatic region, often between δ 7.0 and 7.8 ppm, alongside signals from other aromatic substituents researchgate.net. The NH proton of the pyrazole ring can appear as a broad singlet, and its chemical shift is often solvent-dependent.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Protons in this compound Derivatives Note: Chemical shifts can vary based on solvent and substituents.

| Proton | Typical Chemical Shift (ppm) | Multiplicity | Reference Example |

|---|---|---|---|

| Pyrazole H-5 | ~8.16 | Singlet (s) | 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide semanticscholar.org |

| Thiophene & Aromatic H | 7.01-7.82 | Multiplet (m) | Various Derivatives researchgate.net |

| Pyrazole NH | Variable (often > 9.0) | Broad Singlet (br s) | General observation for NH pyrazoles |

¹³C NMR spectroscopy is used to identify the carbon framework of the molecule. The spectra of this compound derivatives show characteristic signals for the carbon atoms of both the pyrazole and thiophene rings. The chemical shifts are influenced by the electronic environment and the nature of the substituents. For example, in pyrazole systems, the C-3 and C-5 carbons typically resonate at distinct downfield shifts, often in the range of δ 140-150 ppm rsc.org. The carbon atoms of the thiophene ring also appear in the aromatic region, typically between δ 120 and 140 ppm. In a study of 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, the carbonyl and nitrile carbons were observed at δ 163.0 and 117.3 ppm, respectively semanticscholar.org.

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Carbons in this compound Derivatives Note: Chemical shifts can vary based on solvent and substituents.

| Carbon | Typical Chemical Shift (ppm) | Reference Example |

|---|---|---|

| Pyrazole C-3 | ~148-151 | General Substituted Pyrazoles rsc.orgias.ac.in |

| Pyrazole C-4 | ~106-110 | General Substituted Pyrazoles rsc.orgias.ac.in |

| Pyrazole C-5 | ~140-145 | General Substituted Pyrazoles rsc.orgias.ac.in |

| Thiophene Carbons | ~120-140 | General Thiophene Derivatives |

2D NMR experiments are indispensable for the definitive structural assignment of complex this compound derivatives.

COSY (Correlation Spectroscopy) is used to identify proton-proton (¹H-¹H) coupling networks, helping to assign protons on the thiophene ring and other coupled systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. This technique is particularly powerful for identifying quaternary carbons and piecing together different fragments of the molecule. For example, HMBC correlations can confirm the connectivity between the thiophene and pyrazole rings. Studies have demonstrated the use of HMBC to confirm the structure of pyrazole derivatives by observing correlations from pyrazole protons to quaternary carbons within the ring system researchgate.netnih.gov. Furthermore, ¹H-¹⁵N HMBC can be employed to identify the nitrogen atoms of the pyrazole ring, while NOESY experiments can reveal through-space proximities between different parts of the molecule nih.gov.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Delineation

Mass spectrometry (MS) is a key analytical tool for determining the molecular weight and elemental composition of this compound derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confirmation of the molecular formula.

The electron ionization (EI) mass spectra of these compounds typically show a distinct molecular ion (M⁺) peak, which confirms the molecular weight nih.gov. The fragmentation patterns observed in the mass spectrum provide valuable structural information. Common fragmentation pathways for pyrazoles involve the cleavage of the pyrazole ring and the loss of small, stable molecules researchgate.net. The fragmentation is heavily influenced by the substituents on the pyrazole and thiophene rings. The molecular ion can undergo rearrangement and cleavage, leading to characteristic fragment ions. For example, in the mass spectrum of 3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carboxamide, a molecular ion peak (M⁺) was observed at m/z 303, with a base peak at m/z 240 researchgate.net. The study of these fragmentation patterns helps in the structural confirmation of newly synthesized compounds researchgate.netchemguide.co.uk.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transition Characterization

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectra of this compound derivatives exhibit characteristic absorption bands. Key vibrations include:

N-H stretching: A broad band typically appears in the region of 3100-3400 cm⁻¹ for the pyrazole N-H group.

C-H stretching: Aromatic C-H stretching vibrations from both the thiophene and pyrazole rings are observed around 3000-3100 cm⁻¹.

C=N and C=C stretching: These vibrations within the aromatic rings occur in the 1400-1650 cm⁻¹ region .

C-S stretching: The thiophene ring's C-S bond vibration can be observed, often around 700-800 cm⁻¹ rsc.org. Substituents will introduce their own characteristic bands, such as C=O stretching for carboxamide derivatives (~1660 cm⁻¹) or C≡N stretching for cyano derivatives (~2200 cm⁻¹) rsc.org. The C-N stretching of the pyrazole ring can be identified around 1290 cm⁻¹ researchgate.net.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information on the electronic transitions within the molecule. The conjugated system formed by the thiophene and pyrazole rings gives rise to characteristic absorption bands in the UV-Vis region. The position of the maximum absorption (λ_max) and the molar absorptivity are sensitive to the substitution pattern and the solvent used. These compounds typically exhibit strong absorptions corresponding to π → π* transitions within the conjugated aromatic system. The study of their UV-Vis spectra is important for understanding their photophysical properties and potential applications in materials science researchgate.netresearchgate.net.

Single Crystal X-ray Diffraction for Definitive Solid-State Structural Determination

Single crystal X-ray diffraction is the most powerful technique for the unambiguous determination of the three-dimensional structure of molecules in the solid state. This method provides precise information on bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule.

Table 3: Example Crystallographic Data for a this compound Derivative Data for 3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carboxamide researchgate.net

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.2852(5) |

| b (Å) | 10.1649(5) |

| c (Å) | 14.7694(8) |

| β (°) | 107.442(2) |

| Volume (ų) | 1473.12(13) |

| Z | 4 |

Computational and Theoretical Investigations of 3 Thiophen 2 Yl 1h Pyrazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties such as geometry, vibrational frequencies, and electronic distributions, which are crucial for understanding chemical reactivity. For thiophene-pyrazole derivatives, DFT calculations provide significant insights into their structural and electronic characteristics tandfonline.comnih.gov.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) youtube.comwikipedia.orgyoutube.com. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the nucleophilicity of a molecule. Conversely, the LUMO is the innermost orbital without electrons and acts as an electron acceptor, determining the electrophilicity youtube.comyoutube.com.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that a molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO. In studies of related pyrazole-thiophene-based amide derivatives, the calculated energy gap ranged from 4.93 to 5.07 eV researchgate.net. This analysis helps in identifying the most chemically reactive and the most stable compounds within a series nih.gov. The properties of the HOMO are indicative of nucleophilicity, while the LUMO's properties relate to electrophilicity youtube.com.

| Parameter | Significance | Example Value Range (Related Compounds) |

|---|---|---|

| HOMO Energy | Indicates nucleophilicity and electron-donating ability | Data not available for specific compound |

| LUMO Energy | Indicates electrophilicity and electron-accepting ability | Data not available for specific compound |

| HOMO-LUMO Gap (ΔE) | Predicts chemical reactivity and kinetic stability | 4.93 - 5.07 eV researchgate.net |

The Molecular Electrostatic Potential (MEP or EPS) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack arxiv.org. The EPS map illustrates the electrostatic potential on the surface of the electron density.

Different colors on the map represent different potential values. Typically, red areas indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Blue areas denote regions of positive electrostatic potential, which are electron-poor and prone to nucleophilic attack arxiv.orgtandfonline.com. Green or light blue areas represent regions with zero or neutral potential tandfonline.com. For a related derivative, 1-(4-nitro-phenyl)-3,5-di-thiophen-2-yl-1H-pyrazole, the electron density was found to range from -4.959 e⁻² to 4.959 e⁻² tandfonline.com. This type of analysis provides a clear, three-dimensional picture of how molecules interact with one another arxiv.org.

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. The collection of all possible conformations and their corresponding potential energies forms the molecule's energy landscape bohrium.comfrontiersin.org. Understanding this landscape is crucial as the biological function of a molecule is often dictated by a specific low-energy conformation.

For derivatives of 3-(thiophen-2-yl)-1H-pyrazole, studies have revealed specific conformational preferences. For instance, in 3-(thiophen-2-yl)-5-p-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide, the central pyrazole (B372694) ring adopts a twisted conformation along the –CH–CH₂– bond. The mean plane of this pyrazole ring is inclined to the attached thiophene (B33073) ring by a dihedral angle of 7.19 (12)° nih.govresearchgate.net. Such specific orientations can influence how the molecule fits into a biological target's active site. The energy landscape perspective helps in understanding how external factors or mutations might alter these conformations and, consequently, the molecule's function frontiersin.orgnih.gov.

Molecular Docking Studies for Ligand-Target Binding Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. It is instrumental in drug discovery for screening potential inhibitors and understanding their mechanism of action researchgate.netnih.gov.

A primary goal of molecular docking is to predict the binding affinity, often expressed as a binding energy (e.g., in kcal/mol), which quantifies the strength of the interaction between the ligand and the target protein. A lower (more negative) binding energy indicates a stronger and more stable interaction nih.gov.

Docking studies on various thiophene-pyrazole derivatives have shown promising results against different biological targets. For example, certain thiophene-based pyrazolines showed a binding affinity of -7.9 kcal/mol against the Epidermal Growth Factor Receptor (EGFR) bibliomed.org. In another study, pyrazole derivatives exhibited minimum binding energies of -10.09 kJ/mol with VEGFR-2 and -10.35 kJ/mol with CDK2 protein targets researchgate.net. Thiophene-containing pyrazoline derivatives have also been identified as potent inhibitors of PI3Kγ, with the most active compound showing an IC₅₀ value of 0.066 μM nih.gov. These studies successfully predict the optimal binding poses and affinities, correlating well with experimental inhibitory activities nih.gov.

| Derivative Class | Protein Target | Predicted Binding Affinity / Activity |

|---|---|---|

| Thiophene-based pyrazolines | EGFR | -7.9 kcal/mol (for reference inhibitor) bibliomed.org |

| Pyrazole derivatives | VEGFR-2 | -10.09 kJ/mol researchgate.net |

| Pyrazole derivatives | CDK2 | -10.35 kJ/mol researchgate.net |

| Thiophene-containing pyrazolines | PI3Kγ | IC₅₀ = 0.066 μM nih.gov |

Beyond predicting binding energy, molecular docking provides detailed insights into the specific interactions between the ligand and the amino acid residues in the protein's active site. These interactions can include hydrogen bonds, hydrophobic interactions, π–π stacking, and van der Waals forces nih.govmdpi.com.

For example, the 5-chlorothiophen-2-yl moiety, which is structurally related to this compound, has been shown to form several lipophilic interactions with amino acid residues such as Val213, Ala190, Cys191, Cys220, Phe227, and Trp215 within the S1 pocket of the enzyme thrombin mdpi.com. In a different study targeting the penicillin-binding protein PBP2a, a thiophene-pyrazole derivative was found to form hydrogen bonds with Ser462 and engage in π–π stacking interactions with Tyr446 and Met641, which enhances its binding affinity nih.gov. Identifying these key residues is fundamental for understanding the mechanism of inhibition and for designing more potent and selective inhibitors.

Elucidation of Molecular Mechanisms of Action through Binding Modes

Molecular docking studies have been instrumental in elucidating the potential mechanisms of action for this compound and its derivatives by examining their binding modes with various biological targets. These computational techniques predict the preferred orientation of a ligand when bound to a receptor, providing insights into the intermolecular interactions that stabilize the complex.

In silico molecular docking investigations of thiophene-based N-phenyl pyrazoline derivatives have been conducted to evaluate their anticancer potential against targets like the epidermal growth factor receptor (EGFR). japsonline.com One derivative, pyrazoline 2, demonstrated the lowest binding energy of -8.8 kcal/mol, indicating a strong affinity for the receptor, which was consistent with experimental anticancer activity data. japsonline.com Similarly, docking studies of various pyrazole derivatives with protein targets such as VEGFR-2, Aurora A, and CDK2 have shown that these compounds can fit deeply within the binding pockets, forming significant hydrogen bonds and exhibiting favorable binding energies. researchgate.net For instance, certain thiadiazole derivatives of pyrazole displayed minimum binding energies of -10.09 kJ/mol with VEGFR-2 and -10.35 kJ/mol with CDK2, suggesting their potential as inhibitors of these protein kinases. researchgate.net

Further computational studies on pyrazolyl-thiazole derivatives of thiophene have supported experimental findings, highlighting their potential as multifunctional therapeutic agents. nih.govrsc.org Molecular docking results have helped to understand the binding interactions of these compounds with biological targets, reinforcing their observed antimicrobial and antioxidant properties. nih.govrsc.org For a series of 5-thiophen-2-yl pyrazole derivatives acting as cannabinoid-1 (CB1) receptor antagonists, molecular docking revealed a high affinity for the inactive state of the CB1 receptor. rsc.org The binding was found to be primarily governed by van der Waals forces, suggesting a potential mechanism for their inhibitory action. rsc.org

These studies collectively demonstrate that the thiophene and pyrazole rings are crucial scaffolds that can interact with various biological targets. The specific substitutions on these rings modulate the binding affinity and selectivity, leading to a range of biological activities.

| Derivative Series | Protein Target | Key Findings |

|---|---|---|

| Thiophene-based N-phenyl pyrazolines | Epidermal Growth Factor Receptor (EGFR) | Pyrazoline 2 showed the lowest binding energy (-8.8 kcal/mol), correlating with anticancer activity. japsonline.com |

| Thiadiazole derivatives of pyrazole | VEGFR-2, Aurora A, CDK2 | Demonstrated minimum binding energies of -10.09 kJ/mol (VEGFR-2) and -10.35 kJ/mol (CDK2). researchgate.net |

| 5-thiophen-2-yl pyrazole derivatives | Cannabinoid-1 (CB1) Receptor | High affinity for the inactive state of the CB1 receptor, with binding governed by van der Waals forces. rsc.org |

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior

Molecular dynamics (MD) simulations provide a deeper understanding of the conformational stability and dynamic behavior of this compound derivatives when complexed with their biological targets. These simulations model the movement of atoms and molecules over time, offering insights into the stability of ligand-receptor interactions and potential conformational changes.

MD simulations have been employed to study novel pyrazole-carboxamides bearing a sulfonamide moiety as potent carbonic anhydrase inhibitors. nih.gov These simulations revealed that the docked compounds exhibited good stability within the binding sites of human carbonic anhydrase I (hCA I) and II (hCA II) receptors, with only minor conformational changes and fluctuations observed. nih.gov This indicates that the binding poses predicted by molecular docking are likely stable and representative of the actual binding mode.

In another study, MD simulations were performed on novel pyrazole-containing imide derivatives identified as potential anticancer agents. researchgate.net The simulations were used to explore the most probable binding mode of a highly active compound with its potential target, Heat Shock Protein 90α (Hsp90α). researchgate.net Similarly, for a series of thieno[3,2-b]pyrrole-5-carboxamide derivatives designed as LSD1 inhibitors, molecular dynamics simulations were conducted on the most promising compounds to investigate their binding modes in greater detail. rsc.org

These computational studies underscore the importance of MD simulations in validating docking results and providing a dynamic picture of the ligand-receptor interactions. The stability observed in these simulations lends further support to the potential of pyrazole derivatives as effective modulators of their respective protein targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is valuable for predicting the activity of novel compounds and for guiding the design of more potent molecules.

A QSAR study was performed on a series of 5-thiophen-2-yl pyrazole derivatives that act as potent and selective cannabinoid-1 (CB1) receptor antagonists. rsc.org In this research, a QSAR equation was derived to model the biological activity of these compounds, and the results showed a close agreement with experimental data. rsc.org The structures and molecular properties of these compounds were determined using Density Functional Theory (DFT), and these properties were then used as descriptors in the QSAR model. rsc.org The study highlighted how the 3D structure of a key molecular subunit, which is crucial for interaction with the receptor, is influenced by long-range interactions. rsc.org

In another example, 3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), were developed for a series of thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors. rsc.org These models demonstrated good verification and prediction capabilities, with a CoMFA q² of 0.783 and a CoMSIA q² of 0.728. rsc.org The contour maps generated from these models, in conjunction with molecular docking information, were used to design new molecules with potentially higher activity. rsc.org

QSAR studies on pyrazolone-4-oxadiazole derivatives as anti-inflammatory agents have also been reported. vlifesciences.com Both 2D and 3D QSAR models were developed, with the 2D-QSAR models showing high correlation coefficients (r² up to 0.9928) and predictive power (q² up to 0.9733). vlifesciences.com These models help in understanding the relationship between the chemical features of the molecules and their anti-inflammatory activity.

| Derivative Series | QSAR Model | Key Statistical Parameter | Predictive Outcome |

|---|---|---|---|

| thieno[3,2-b]pyrrole-5-carboxamides | CoMFA | q² = 0.783 | Good predictive capability for LSD1 inhibition. rsc.org |

| thieno[3,2-b]pyrrole-5-carboxamides | CoMSIA | q² = 0.728 | Good predictive capability for LSD1 inhibition. rsc.org |

| pyrazolone-4-oxadiazoles | 2D-QSAR (MLR) | r² = 0.9928, q² = 0.9733 | High correlation and prediction for anti-inflammatory activity. vlifesciences.com |

Pharmacological and Biological Activity Profiling of 3 Thiophen 2 Yl 1h Pyrazole Derivatives

Antimicrobial Activity Studies

Derivatives of 3-(thiophen-2-yl)-1H-pyrazole have demonstrated a broad spectrum of antimicrobial activities, positioning them as promising candidates for the development of new anti-infective agents.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains

A number of studies have highlighted the potent antibacterial effects of this compound derivatives against a variety of bacterial pathogens. For instance, newly synthesized pyrazole (B372694) derivatives have been screened for their antibacterial activity by the serial dilution method against species such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa semanticscholar.org. Certain thiophene-appended pyrazole hybrids, particularly those with chloro substitutions on the thiophene (B33073) ring, have exhibited excellent inhibition against tested organisms with Minimum Inhibitory Concentration (MIC) values ranging from 12.5 to 25.0 µg/mL. semanticscholar.org

In another study, a series of pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines were synthesized and evaluated for their in vitro antibacterial activities against Bacillus subtilis and Staphylococcus aureus (Gram-positive), as well as Escherichia coli and Pseudomonas aeruginosa (Gram-negative). japsonline.com Some of these compounds displayed moderate antibacterial activity against the tested bacterial species. japsonline.com Furthermore, certain pyrazole derivatives have shown a wide spectrum of activity against Proteus vulgaris and very broad-spectrum inhibitory activity against Bacillus subtilis and Staphylococcus aureus. researchgate.net

The introduction of a thiazole (B1198619) ring to the pyrazole structure has also yielded compounds with significant antibacterial properties. For example, some pyrazolyl-thiazole derivatives exhibited notable activity against Bacillus subtilis and Bacillus megaterium. nih.gov Additionally, N1-substituted/unsubstituted 5-(4-chlorophenyl)-3-(2-thienyl) pyrazoline derivatives have been synthesized and tested, with some compounds showing very good activity against Staphylococcus aureus, Staphylococcus faecalis, Escherichia coli, and Salmonella typhi. researchgate.net

Table 1: Antibacterial Activity of Selected this compound Derivatives

| Compound/Derivative | Bacterial Strain(s) | Activity/MIC | Reference |

|---|---|---|---|

| Chloro-substituted thiophene-appended pyrazoles | S. aureus, E. coli, P. aeruginosa | MIC: 12.5-25.0 µg/mL | semanticscholar.org |

| Pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines | B. subtilis, S. aureus, E. coli, P. aeruginosa | Moderate activity | japsonline.com |

| Pyrazolyl-thiazole derivatives | B. subtilis, B. megaterium | Significant activity | nih.gov |

| 5-(4-chlorophenyl)-3-(2-thienyl) pyrazoline derivatives | S. aureus, S. faecalis, E. coli, S. typhi | Good activity | researchgate.net |

Antifungal Efficacy Against Various Fungal Pathogens

The antifungal potential of this compound derivatives has also been a subject of investigation. Studies have shown that these compounds can be effective against a range of fungal pathogens. For example, newly synthesized pyrazole derivatives were screened for their antifungal activity against Aspergillus niger, Aspergillus flavus, and Candida albicans. semanticscholar.org Similar to their antibacterial action, chloro-substituted thiophene-appended pyrazoles demonstrated excellent inhibition against these fungal strains. semanticscholar.org

In a separate study, a series of pyrazole-thiophene carboxamides were designed and synthesized, with their antifungal activity determined against six plant pathogenic fungi. sioc-journal.cn Some of these compounds exhibited good antifungal activity against Rhizoctonia solani, Fusarium graminearum, and Botrytis cinerea. sioc-journal.cn Specifically, N-(4-fluorophenethyl)-4-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamide showed the best activity against R. solani with an EC50 value of 11.6 μmol/L, while N-(2-fluorophenyl)-4-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamide was most effective against F. graminearum with an EC50 of 28.9 μmol/L. sioc-journal.cn

Furthermore, pyrazoline derivatives have been evaluated for their antifungal properties, with some showing a moderate degree of potent activity against various fungi. mdpi.com The antimicrobial evaluation of certain 5-(4-chlorophenyl)-3-(2-thienyl) pyrazoline derivatives also included testing against Candida albicans, with some compounds exhibiting a mild to moderate inhibitory response. researchgate.net

Table 2: Antifungal Activity of Selected this compound Derivatives

| Compound/Derivative | Fungal Pathogen(s) | Activity/EC50 | Reference |

|---|---|---|---|

| Chloro-substituted thiophene-appended pyrazoles | A. niger, A. flavus, C. albicans | Excellent inhibition | semanticscholar.org |

| N-(4-fluorophenethyl)-4-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamide | R. solani | EC50: 11.6 μmol/L | sioc-journal.cn |

| N-(2-fluorophenyl)-4-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamide | F. graminearum | EC50: 28.9 μmol/L | sioc-journal.cn |

| 5-(4-chlorophenyl)-3-(2-thienyl) pyrazoline derivatives | C. albicans | Mild to moderate inhibition | researchgate.net |

Mechanistic Studies of Antimicrobial Action

While extensive research has been conducted on the antimicrobial efficacy of this compound derivatives, detailed mechanistic studies are still emerging. However, some investigations have provided insights into their potential modes of action. For instance, molecular docking studies have suggested that pyrazole-thiophene carboxamides may act as succinate (B1194679) dehydrogenase inhibitors. sioc-journal.cn This inhibition of a key enzyme in the mitochondrial electron transport chain can disrupt fungal respiration and lead to cell death.

Another proposed mechanism of action for pyrazole derivatives is the inhibition of DNA gyrase. nih.gov DNA gyrase is a crucial bacterial enzyme involved in DNA replication, and its inhibition can lead to the cessation of bacterial growth. Furthermore, some thiophenesulfonamide derivatives containing a pyrazole ring have been identified as specific inhibitors of quorum sensing in pathogenic Vibrio species. biorxiv.org By disrupting this cell-to-cell communication system, these compounds can interfere with virulence factor production and biofilm formation. biorxiv.org

Inhibition of Microbial Biofilm Formation

The ability of microorganisms to form biofilms presents a significant challenge in the treatment of infectious diseases. Encouragingly, derivatives of this compound have shown promise in inhibiting biofilm formation. Certain novel pyrazole and pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been evaluated for their antibiofilm activities. nih.gov Some of these compounds demonstrated significant disruption of biofilms formed by clinically isolated multidrug-resistant bacteria. nih.gov

Furthermore, the anti-quorum sensing activity of some pyrazole derivatives contributes to their antibiofilm potential. biorxiv.org By interfering with the signaling pathways that regulate biofilm development, these compounds can prevent the formation of these resilient microbial communities. The inhibition of sortase A, an enzyme involved in the anchoring of surface proteins required for biofilm formation in Gram-positive bacteria, has also been identified as a potential mechanism for the antibiofilm activity of some pyrazole-containing compounds. researchgate.net

Anticancer and Cytotoxic Activity Investigations

In addition to their antimicrobial properties, this compound derivatives have garnered significant attention for their potential as anticancer agents.

In vitro Evaluation Against Diverse Cancer Cell Lines

A substantial body of research has demonstrated the cytotoxic effects of this compound derivatives against a wide range of human cancer cell lines. For example, a series of bis-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)chalcones were evaluated for their in vitro anticancer activities against A431 (epidermoid carcinoma), A549 (lung adenocarcinoma), and PC3 (prostate cancer) cell lines. tandfonline.com One of the compounds in this series showed promising activity, particularly against the A431 and A549 cell lines. tandfonline.com

Novel chalcone (B49325) derivatives incorporating a 3-(thiophen-2-yl)pyrazolyl moiety have also been synthesized and tested against HepG2 (hepatocellular carcinoma), MCF7 (breast adenocarcinoma), and A549 (lung carcinoma) cell lines. nih.govresearchgate.net One particular compound emerged as a promising candidate with significant activity against A549 and HepG2 cells. nih.govresearchgate.net

Furthermore, thiophene-containing triaryl pyrazoline derivatives have been developed and evaluated for their anti-proliferation activity against HeLa (cervical cancer) and HepG2 cell lines. nih.gov Many of these compounds were found to effectively inhibit the growth of these cancer cells. nih.gov In another study, some newly synthesized thiazolyl pyrazoline derivatives and thiophenylpyrazolyl-5-substituted aryl-diazenyl thiazole derivatives showed strong antitumor activities against HCT-116 (colon cancer) and CACO-2 (colorectal adenocarcinoma) cell lines.

Thiophene-based N-phenyl pyrazolines have also been investigated for their anticancer potential against T47D and 4T1 (breast cancer), HeLa (cervical cancer), and WiDr (colorectal cancer) cell lines. bibliomed.org One of the synthesized pyrazolines was identified as the most active anticancer agent against 4T1, HeLa, and WiDr cancer cell lines. bibliomed.org

Table 3: In vitro Anticancer Activity of Selected this compound Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Activity/IC50 | Reference |

|---|---|---|---|

| bis-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)chalcones | A431, A549 | IC50: 48.7 µg/mL (A431), 74.2 µg/mL (A549) | tandfonline.com |

| 3-(thiophen-2-yl)pyrazolyl hybrid chalcones | A549, HepG2 | IC50: 27.7 µg/mL (A549), 26.6 µg/mL (HepG2) | nih.govresearchgate.net |

| Thiophene-containing triaryl pyrazolines | HeLa, HepG2 | Effective growth inhibition | nih.gov |

| Thiazolyl pyrazoline and thiophenylpyrazolyl-5-substituted aryl-diazenyl thiazole derivatives | HCT-116, CACO-2 | Strong antitumor activity | |

| Thiophene-based N-phenyl pyrazolines | 4T1, HeLa, WiDr | IC50: 9.09 µg/mL (4T1), 9.27 µg/mL (HeLa), 0.25 µg/mL (WiDr) | bibliomed.org |

Induction of Apoptosis and Modulation of Cell Cycle Progression

The anticancer potential of this compound derivatives is frequently linked to their ability to induce programmed cell death, or apoptosis, and to interfere with the normal progression of the cell cycle in cancer cells.

Studies on pyrazolyl-chalcone derivatives containing the 3-(thiophen-2-yl)pyrazole moiety have shown significant anticancer activity. d-nb.info For instance, certain chalcones demonstrated anticancer activities ranging from 85–100% on HepG2 (liver), MCF7 (breast), and A549 (lung) cancer cell lines. d-nb.info Further investigation into the mechanisms revealed that these compounds could significantly increase DNA damage in treated lung cancer cells. nih.gov

In a study involving triple-negative breast cancer cells (MDA-MB-468), pyrazole derivatives were found to induce dose- and time-dependent cell toxicity. nih.govnih.gov One particularly active compound, 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole, exhibited potent cytotoxicity and was shown to cause cell cycle arrest in the S phase. nih.govnih.govresearchgate.net The induction of apoptosis by this compound was associated with an increase in Reactive Oxygen Species (ROS) levels and elevated caspase 3 activity. nih.govresearchgate.net Other research has also confirmed that pyrazole derivatives can trigger apoptosis as a primary mechanism of cell death. researchgate.net

| Compound Type | Cell Line | Observed Effects | Source |

|---|---|---|---|

| [3-(thiophen-2-yl)pyrazol-4-yl]chalcone (7g) | A549 (Lung), HepG2 (Liver) | High anticancer activity (85-100% inhibition); Increased DNA damage. | d-nb.infonih.gov |

| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) | MDA-MB-468 (Triple Negative Breast Cancer) | IC50 of 14.97 µM (24h) and 6.45 µM (48h); Induces S-phase cell cycle arrest; Elevates ROS and caspase 3 activity. | nih.govnih.govresearchgate.net |

Inhibition of Key Enzymes and Pathways Involved in Oncogenesis

Beyond inducing apoptosis, this compound derivatives have been shown to inhibit specific enzymes and signaling pathways that are critical for the growth and survival of cancer cells.

One key area of investigation is the inhibition of phosphatidylinositol 3-kinases (PI3Ks), which are crucial in cellular processes like proliferation and growth. nih.gov A series of new thiophene-containing triaryl pyrazoline derivatives were synthesized and evaluated for PI3K inhibition. nih.gov Many of the tested compounds showed potent inhibitory activity, with a notable selectivity for the PI3Kγ isoform over PI3Kα. nih.gov The most promising compound, 3s , was significantly more potent against PI3Kγ (IC50: 0.066 μM) than the positive control LY294002 (IC50: 0.777 μM) and displayed high selectivity. nih.gov

Another important target is tubulin, a protein essential for cell division. The inhibition of tubulin polymerization can arrest cells in the G2/M phase of the cell cycle and induce apoptosis. Certain pyrazole derivatives have been identified as novel tubulin polymerization inhibitors. mdpi.com For example, compound 5b was found to inhibit tubulin polymerization with an IC50 of 7.30 μM and showed potent growth inhibition against K562 and A549 cancer cells, being 5- to 35-fold more potent than the reference drug ABT-751. mdpi.com

| Compound | Target | Activity | Source |

|---|---|---|---|

| Compound 3s | PI3Kγ | IC50 = 0.066 µM | nih.gov |

| LY294002 (Control) | PI3Kγ | IC50 = 0.777 µM | nih.gov |

| Compound 5b | Tubulin Polymerization | IC50 = 7.30 µM | mdpi.com |

Enzyme Inhibition Studies

Acetylcholinesterase (AChE) and Carbonic Anhydrase (CA) Inhibition

Derivatives of this compound have been extensively studied as inhibitors of acetylcholinesterase (AChE) and carbonic anhydrases (CAs), enzymes implicated in neurodegenerative diseases and various physiological processes, respectively.

Acetylcholinesterase (AChE) Inhibition: AChE inhibitors are a primary treatment strategy for Alzheimer's disease. researchgate.net Several novel series of pyrazoline-based compounds have shown potent AChE inhibitory activity. researchgate.netnih.gov In one study, 1-(3-Nitrophenyl)-3-(thiophen-3-yl)-5-[4-(4-morpholinyl)phenyl]-2-pyrazoline (2l ) demonstrated significant AChE inhibition with an IC50 value of 0.040 μM, which is comparable to the standard drug donepezil (B133215) (IC50 = 0.021 μM). nih.gov Another series of 4-[5-aryl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamides also showed AChE inhibition, with Ki values ranging from 22.7 to 109.1 nM. researchgate.net

Carbonic Anhydrase (CA) Inhibition: Carbonic anhydrases are involved in numerous physiological functions, and their inhibition has therapeutic applications. Certain isoforms, like hCA IX, are associated with cancer. biruni.edu.tr A series of 4-(3-(2-arylidenehydrazine-1-carbonyl)-5-(thiophen-2-yl)-1H-pyrazole-1-yl)benzenesulfonamides were reported as potent and selective CA inhibitors. biruni.edu.trresearchgate.net Compound 18 was a highly selective inhibitor of the cancer-associated hCA IX isoform (Ki = 7.0 nM) and was approximately 127 times more selective over hCA I. biruni.edu.trresearchgate.net Another series of thienyl-substituted pyrazoline benzenesulfonamides showed inhibitory constants (Ki) in the range of 232.16-637.70 nM for hCA I and 342.07-455.80 nM for hCA II. nih.gov

| Compound Series/Name | Target Enzyme | Inhibitory Activity (Ki or IC50) | Source |

|---|---|---|---|

| Compound 2l | AChE | IC50 = 0.040 µM | nih.gov |

| 4-[5-aryl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamides | AChE | Ki = 22.7 - 109.1 nM | researchgate.net |

| Compound 18 | hCA IX | Ki = 7.0 nM | biruni.edu.trresearchgate.net |

| Compound 19 | hCA II | Ki = 8.9 nM | biruni.edu.tr |

| Thienyl-substituted pyrazoline benzenesulfonamides | hCA I | Ki = 232.16 - 637.70 nM | nih.gov |

| Thienyl-substituted pyrazoline benzenesulfonamides | hCA II | Ki = 342.07 - 455.80 nM | nih.gov |

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of neurotransmitters, and their inhibition is a valuable strategy for treating depression and neurodegenerative disorders like Parkinson's disease. excli.denih.gov A series of 3-aryl-1-phenyl-1H-pyrazole derivatives were evaluated as inhibitors of MAO-A and MAO-B. excli.denih.gov Most of these compounds showed good, selective MAO-B inhibitory activity in the nanomolar to low micromolar range. excli.denih.gov Structure-activity relationship studies indicated that fluoro derivatives were more effective for MAO-B inhibition, while chloro derivatives were better AChE inhibitors. nih.gov

In another study, twelve 1-N-substituted thiocarbomoyl-3-phenyl-5-thienyl-2-pyrazoline derivatives were synthesized and evaluated. nih.gov All the compounds inhibited total MAO activity. Four of these compounds were identified as selective and irreversible inhibitors of MAO-B, with IC50 values ranging from 22.00 to 91.50 μM. nih.gov The presence of a p-methoxy group on the phenyl ring was found to increase the inhibitory effect and selectivity towards MAO-B. nih.gov

| Compound Series | Target Enzyme | Key Findings | Source |

|---|---|---|---|

| 3-Aryl-1-phenyl-1H-pyrazole derivatives | MAO-B | Selective inhibition in the nanomolar to low micromolar range. Fluoro substitutions favored MAO-B inhibition. | excli.denih.gov |

| 1-N-substituted thiocarbomoyl-3-phenyl-5-thienyl-2-pyrazolines | MAO-B | Four compounds were selective, irreversible inhibitors (IC50 = 22.00 - 91.50 µM). | nih.gov |

Anti-inflammatory and Analgesic Properties

The pyrazole nucleus is a well-established pharmacophore in anti-inflammatory and analgesic drugs. researchgate.netresearchgate.netnih.gov Derivatives of this compound have also been investigated for these properties, often showing promising results. researchgate.netnih.gov

One novel pyrazole derivative, FR140423, demonstrated potent anti-inflammatory effects by selectively inhibiting cyclooxygenase-2 (COX-2). nih.gov Its oral administration dose-dependently reduced carrageenin-induced paw edema and adjuvant arthritis, with effects two- to three-fold more potent than indomethacin. nih.gov This compound also showed significant dose-dependent anti-hyperalgesic effects in a yeast-induced hyperalgesia model, being five-fold more potent than indomethacin. nih.gov

The combination of pyrazole and 1,2,4-triazole (B32235) structures has been explored to create compounds with antinociceptive (analgesic) activity. zsmu.edu.ua Experimental data from acetic acid-induced writhing and formalin inflammation models confirmed that certain derivatives possess analgesic properties. zsmu.edu.ua The incorporation of a 2,6-dichlorophenyl substituent was shown to be beneficial for this activity. zsmu.edu.ua The broad anti-inflammatory and analgesic potential of pyrazole-containing compounds is well-documented in scientific literature. researchgate.netresearchgate.netnih.gov

Antidepressant Activity Evaluations

The this compound scaffold has been identified as a promising nucleus for developing new antidepressant agents. nih.gov Numerous studies have evaluated these derivatives using standard preclinical models, such as the Forced Swim Test (FST) and Tail Suspension Test (TST), where a reduction in immobility time indicates antidepressant-like effects. nih.govdergipark.org.tr

A series of 5-substituted phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides were synthesized and screened for antidepressant activity. nih.gov The compound 5-(4-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (TTg) was particularly effective, reducing immobility time by 61.17% in the FST and 62.05% in the TST at a 10 mg/kg dose, comparable to the standard drug Imipramine. nih.gov

In another study, a series of 3-(2-thienyl)pyrazoline derivatives were assessed, with several compounds showing significant antidepressant activity in the Porsolt's behavioral despair test. researchgate.net Similarly, other research found that compounds 3d (3-(5-bromothiophen-2-yl)-N-(4-chlorophenyl)-5-(2,6-dichlorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide) and 3e were effective in the TST, significantly reducing immobility time compared to the control group. dergipark.org.tr These findings suggest that thiophene-based pyrazolines are viable candidates for the development of novel antidepressant medications. nih.gov

| Compound | Test Model | Result (% Reduction in Immobility) | Source |

|---|---|---|---|

| TTg (5-(4-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1 carbothioamide) | Forced Swim Test (FST) | 61.17% | nih.gov |

| Tail Suspension Test (TST) | 62.05% | nih.gov | |

| Compound 3d (3-(5-bromothiophen-2-yl)-N-(4-chlorophenyl)-5-(2,6-dichlorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide) | Tail Suspension Test (TST) | Significant reduction (p<0.01) | dergipark.org.tr |

| Compound 3e (N-(4-chlorophenyl)-5-(2,6-dichlorophenyl)-3-(5-chlorothiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide) | Tail Suspension Test (TST) | Significant reduction (p<0.001) | dergipark.org.tr |

In vivo Behavioral Models (e.g., Forced Swim Test, Tail Suspension Test)

The evaluation of novel chemical entities in animal models of behavior is crucial for determining their potential as treatments for neuropsychiatric disorders. For pyrazole and pyrazoline derivatives, which share a core structural motif with this compound, in vivo models of depression and anxiety have been employed to assess their neuropharmacological potential. researchgate.net While specific data on this compound derivatives in the Forced Swim Test (FST) or Tail Suspension Test (TST) are not extensively detailed in the available literature, the performance of structurally related compounds in these assays provides valuable insights.

For instance, series of 1,3,5-trisubstituted-2-pyrazoline derivatives have demonstrated significant antidepressant and anti-anxiety activities in various behavioral in vivo models. researchgate.net These tests are predicated on the observation that animals subjected to the inescapable stress of being suspended or forced to swim will eventually adopt an immobile posture. A reduction in the duration of this immobility is interpreted as an antidepressant-like effect. The activity of related pyrazoline compounds in these models suggests that the pyrazole core is a promising scaffold for developing agents with potential efficacy in mood disorders. researchgate.net

The following table summarizes representative findings for related pyrazoline compounds in common behavioral models.

| Behavioral Test | Compound Class | Observed Effect | Potential Implication |

| Forced Swim Test | 2-Pyrazoline Derivatives | Reduction in immobility time | Antidepressant-like activity |

| Tail Suspension Test | 2-Pyrazoline Derivatives | Reduction in immobility time | Antidepressant-like activity |

| Elevated Plus Maze | 2-Pyrazoline Derivatives | Increased time in open arms | Anxiolytic-like activity |

This table presents generalized findings for structurally related pyrazoline compounds to illustrate the potential of the scaffold in neuropharmacological screening. researchgate.net

Neurotoxicity Assessment

A critical aspect of developing neurologically active compounds is the assessment of potential neurotoxicity. A common preliminary evaluation involves the rotarod test, which assesses motor coordination, balance, and motor learning in rodents. A compound that does not impair performance on the rotarod is generally considered to have a lower risk of causing acute neurological deficits.

Studies on structurally related compounds, such as 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives, have included neurotoxicity screening. In one such study, a lead compound did not impair the coordination of mice in the rotarod test at high doses, indicating a favorable acute neurotoxicity profile. mdpi.com This suggests that the incorporation of a thiophene-like moiety does not necessarily confer neurotoxic properties.

In addition to in vivo tests, in silico (computational) methods are increasingly used to predict the toxicity of new chemical entities early in the drug discovery process. researchgate.netjapsonline.com These predictive models analyze a compound's structure to estimate its likelihood of causing various forms of toxicity, including neurotoxicity. For pyrazole derivatives, in silico tools are used to flag potential liabilities before extensive biological testing is undertaken. researchgate.net

| Assessment Method | Compound Class | Endpoint Measured | Finding |

| Rotarod Test | 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione | Motor Coordination | No impairment at high doses mdpi.com |

| In Silico Prediction | Pyrazole Derivatives | Various toxicity endpoints | Prediction of low acute neurotoxicity researchgate.net |

Preclinical Evaluation and In Silico Toxicity Prediction

Before a compound can be considered for further development, its pharmacokinetic properties and potential toxicity must be evaluated. This preclinical assessment often begins with in silico predictions of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity.

For compounds intended to act on the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is a critical prerequisite. nih.gov The BBB is a highly selective barrier that protects the brain, and predicting a molecule's ability to penetrate it is a major challenge in CNS drug development. nih.govosti.gov

In silico models, ranging from simple rule-based systems to complex machine learning algorithms, are used to predict BBB permeability based on a compound's physicochemical properties. arxiv.orgqspainrelief.eu Key parameters influencing BBB penetration include molecular weight, lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. nih.gov Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict the brain/blood concentration ratio (logBB) for new compounds. osti.gov For pyrazole derivatives being investigated for neuropharmacological activity, these predictive models are essential for prioritizing compounds that are likely to reach their CNS targets. researchgate.net

The most common and preferred route of drug administration is oral. taylorfrancis.com Therefore, predicting the extent of oral absorption is a fundamental part of early drug development. uoa.gr In silico models are widely used to estimate oral bioavailability. A well-known guideline is Lipinski's "Rule of Five," which identifies physicochemical properties associated with poor oral absorption. japsonline.com

| ADME Parameter | Prediction Method | Key Factors | Relevance for this compound |

| BBB Penetration | QSAR, Machine Learning | logP, PSA, Molecular Weight, H-bonds | Essential for CNS-targeted derivatives nih.govosti.govqspainrelief.eu |

| Oral Absorption | Lipinski's Rule of Five, PBPK | Molecular Weight, logP, H-bonds | Predicts potential for oral bioavailability japsonline.comuoa.grbibliomed.org |

Comprehensive Structure-Activity Relationship (SAR) Analysis for Optimized Biological Efficacy

Structure-Activity Relationship (SAR) analysis is fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For this compound derivatives, SAR studies have been crucial in identifying the structural features required for potent and selective activity against various targets.

In the context of anticancer activity, SAR studies on pyrazole-thiophene hybrids have revealed key insights. For example, in a series of pyrazolyl-chalcones, the presence of the thiophene moiety was found to increase anticancer activity against certain cell lines. d-nb.info Similarly, for pyrazole-thiophene derivatives designed as Akt inhibitors, SAR analysis showed that specific substitutions on the phenyl ring attached to the pyrazole were critical for potency. researchgate.net The placement and nature of substituents (e.g., methoxy (B1213986) groups, halogens) on the aromatic rings of N-phenyl pyrazoline derivatives have also been shown to significantly affect their anticancer efficacy. bibliomed.org

For androgen receptor antagonists, comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) have been used to build 3D-QSAR models. nih.gov These models help to visualize the key structural features—such as steric bulk, electrostatic potential, and hydrogen bonding capacity—that are highly correlated with biological activity, thereby guiding the design of more potent antagonists. nih.gov

The general findings from various SAR studies indicate that:

Substituents on the Phenyl Ring: The nature and position of substituents on any phenyl rings attached to the core pyrazole structure are often critical determinants of potency and selectivity. nih.govresearchgate.net

The Thiophene Moiety: The thiophene ring itself is not just a passive linker but an active contributor to biological activity, likely through specific interactions with the target protein. d-nb.infonih.gov

Substituents on the Pyrazole Nitrogen: Modifications at the N1 position of the pyrazole ring can significantly modulate activity, influencing both potency and the functional nature of the compound (e.g., agonist vs. antagonist). duke.edu

These SAR analyses provide a rational basis for the iterative design and optimization of this compound derivatives to enhance their therapeutic potential.

Potential Applications of 3 Thiophen 2 Yl 1h Pyrazole in Material Science and Other Fields

Applications in Organic Electronics

The field of organic electronics has seen a surge in the development of novel materials with tailored properties for use in devices such as organic light-emitting diodes (OLEDs) and conductive polymers. The 3-(thiophen-2-yl)-1H-pyrazole framework is a promising candidate for these applications due to the inherent characteristics of its constituent rings. Thiophene (B33073) and its oligomers are well-known for their excellent charge transport properties, while the pyrazole (B372694) unit can be functionalized to fine-tune the electronic and morphological characteristics of the resulting materials.

Derivatives of this compound have been investigated for their potential as fluorescent materials in OLEDs. The combination of the thiophene and pyrazole rings can lead to molecules with high photoluminescence quantum yields, a crucial parameter for efficient light emission. The electronic properties of such molecules can be modulated by introducing different substituents on the pyrazole or thiophene rings, allowing for the tuning of the emission color.

Research into pyrazoline derivatives, which are structurally related to pyrazoles, has demonstrated their utility in OLEDs. These materials can exhibit bright blue fluorescence, a color that is often challenging to achieve with high efficiency and stability in OLEDs researchgate.netresearchgate.net. The general principle involves the creation of a stable excited state that decays radiatively to produce light. While specific data for the parent this compound in OLEDs is not extensively documented, the study of its derivatives provides strong evidence for its potential in this area. For instance, the photoluminescence properties of various pyrazoline derivatives containing thiophene have been explored, showing that their emission characteristics are influenced by the molecular structure bibliomed.org.

| Compound Family | Emission Color | Key Features |

| Pyrazoline Phenyl Derivatives | Blue | High fluorescence, potential for efficient and stable emission researchgate.net |

| Thiophene-Containing Pyrazolines | Tunable | Emission properties can be modified by chemical substitution bibliomed.org |

This table presents data on related compound families to illustrate the potential of this compound in OLEDs.

The thiophene unit in this compound makes it an attractive building block for the synthesis of conductive polymers and organic semiconductors. Polythiophenes are a well-established class of conductive polymers with applications in transistors, sensors, and solar cells. The incorporation of the pyrazole moiety can influence the polymer's solubility, morphology, and electronic properties.

A study on polythiophene derivatives featuring pyrazoline side groups demonstrated the successful synthesis of soluble and electroactive polymers. These polymers exhibited electrical conductivity and fluorescence, indicating their potential for use in optoelectronic devices. The conductivity of these polymers was found to be in the range of semiconductors bohrium.com.

| Polymer Type | Conductivity | Thermal Stability |

| Polythiophene with pyrazoline side groups | ~1.3 × 10⁻⁶ S/cm | Stable up to 590°C |

This table provides data from a study on polythiophene derivatives with pyrazoline side groups, highlighting the potential for developing conductive materials based on the thiophene-pyrazole structure bohrium.com.

Role as Versatile Building Blocks in Advanced Organic Material Synthesis

The this compound molecule serves as a versatile synthon for the construction of more complex organic materials. Its reactive sites on both the pyrazole and thiophene rings allow for a variety of chemical modifications, leading to a diverse range of derivatives with tailored properties.